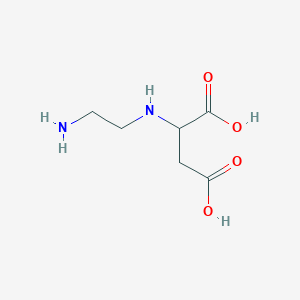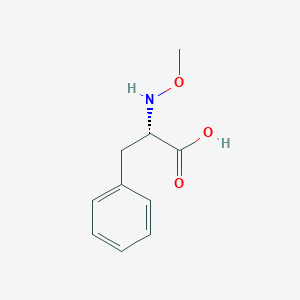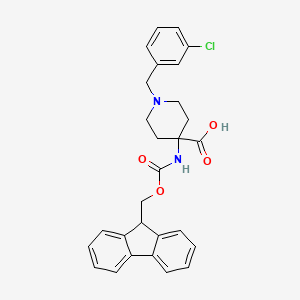
3-(Aminomethyl)-1,2-benzenediol HBr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-1,2-benzenediol hydrobromide is a chemical compound with significant importance in various scientific fields It is a derivative of catechol, featuring an aminomethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-1,2-benzenediol hydrobromide typically involves the reaction of catechol with formaldehyde and ammonium chloride, followed by treatment with hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid can be employed to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 3-(aminomethyl)-1,2-benzenediol hydrobromide may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity catechol, formaldehyde, and ammonium chloride.
Reaction Control: Automated systems to monitor temperature, pH, and reaction time.
Purification: Crystallization or recrystallization techniques to obtain the pure hydrobromide salt.
Types of Reactions:
Oxidation: 3-(Aminomethyl)-1,2-benzenediol hydrobromide can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form various aminomethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of 3-(aminomethyl)-1,2-benzoquinone.
Reduction: Formation of 3-(aminomethyl)-1,2-benzenediol derivatives.
Substitution: Formation of various substituted catechol derivatives.
科学的研究の応用
3-(Aminomethyl)-1,2-benzenediol hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 3-(aminomethyl)-1,2-benzenediol hydrobromide involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in catecholamine synthesis, such as tyrosine hydroxylase.
Pathways: It may influence the biosynthesis of neurotransmitters like dopamine and norepinephrine by acting as a precursor or modulator.
類似化合物との比較
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)-5-methylhexanoic acid
Comparison:
- Structural Differences: While 3-(aminomethyl)-1,2-benzenediol hydrobromide has a catechol backbone, similar compounds may have different aromatic or aliphatic structures.
- Reactivity: The presence of different functional groups can significantly alter the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its structural properties and reactivity.
特性
IUPAC Name |
3-(aminomethyl)benzene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.BrH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBLNIWSKIFFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
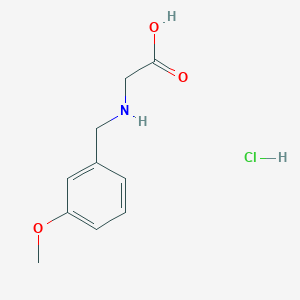
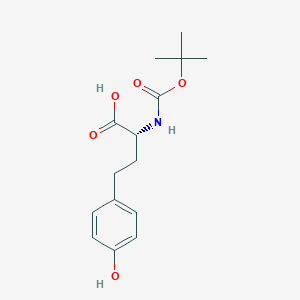

![(R)-Methyl 1-[3-amino-4-(phenylthio)butyl]piperidine-4-carboxylate](/img/structure/B8179867.png)
![4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B8179875.png)
![Methyl 3-[2-(methylamino)ethyl]benzoate HCl](/img/structure/B8179895.png)

